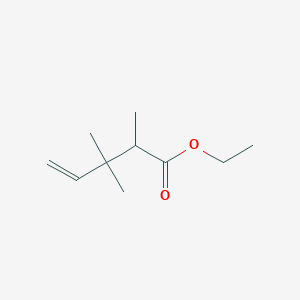
Ethyl 2,3,3-trimethylpent-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,3,3-trimethylpent-4-enoate: is an organic compound belonging to the class of enoate esters It is characterized by the presence of an ethyl ester group attached to a branched alkene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,3,3-trimethylpent-4-enoate typically involves the esterification of 2,3,3-trimethylpent-4-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 2,3,3-trimethylpent-4-enoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form saturated esters or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 2,3,3-trimethylpent-4-enoic acid or corresponding ketones.
Reduction: Formation of ethyl 2,3,3-trimethylpentanoate or 2,3,3-trimethylpentanol.
Substitution: Formation of amides, thioesters, or other substituted esters.
Scientific Research Applications
Chemistry: Ethyl 2,3,3-trimethylpent-4-enoate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its structural features make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Medicine: The compound’s potential as a precursor for drug synthesis makes it of interest in medicinal chemistry. It can be used to create molecules with therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, flavors, and fragrances. Its ester functionality makes it suitable for use in various formulations.
Mechanism of Action
The mechanism of action of Ethyl 2,3,3-trimethylpent-4-enoate involves its interaction with molecular targets through its ester and alkene functionalities. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The alkene group can undergo addition reactions, leading to the formation of various adducts.
Comparison with Similar Compounds
Ethyl 2,3,3-trimethylbutanoate: Similar ester functionality but lacks the alkene group.
Methyl 2,3,3-trimethylpent-4-enoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
2,3,3-trimethylpent-4-enoic acid: The corresponding carboxylic acid of this compound.
Uniqueness: this compound is unique due to its combination of a branched alkene and an ester group
Properties
CAS No. |
60066-57-1 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
ethyl 2,3,3-trimethylpent-4-enoate |
InChI |
InChI=1S/C10H18O2/c1-6-10(4,5)8(3)9(11)12-7-2/h6,8H,1,7H2,2-5H3 |
InChI Key |
JMPOBIJJBNUTAV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)C(C)(C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



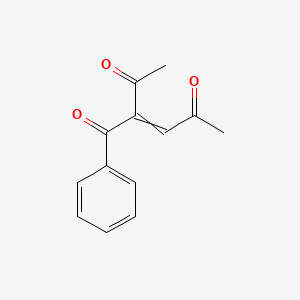

![1-[3-(Ethoxymethyl)but-3-en-1-yn-1-yl]-4-methylbenzene](/img/structure/B14617476.png)
![N,N'-[(3-Methylphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14617478.png)
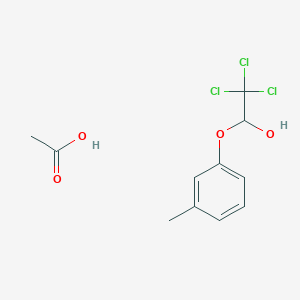

![2,2'-[(E)-Diazenediyl]bis(4-cyanopentanoic acid)](/img/structure/B14617507.png)
![1-Methyl-4,7-dihydrotriazolo[4,5-d]pyrimidine](/img/structure/B14617515.png)
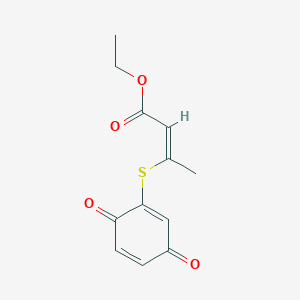
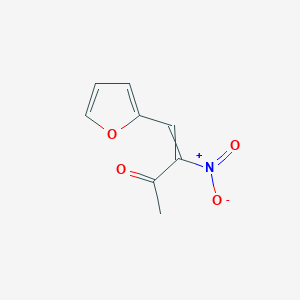
![([1,1'-Biphenyl]-4-yl)(difluoro)thallane](/img/structure/B14617541.png)
![Naphtho[1,2-a]naphthacene](/img/structure/B14617545.png)

